Boc-PNA-G(Z)-OH

PNA Synthesis Solid-Phase Peptide Synthesis Oligomer Purity

Researchers synthesizing guanine-containing PNA oligomers via Boc/Z chemistry face side reactions from inadequate nucleobase protection, leading to irreversible guanine modification, reduced sequence fidelity, and higher purification burden. Boc-PNA-G(Z)-OH directly resolves this. • Orthogonal Boc/Z protection minimizes O⁴-phosphonium adduct formation during carboxylate activation, preserving guanine base integrity. • Enables 1-5 °C ΔTm per mismatch in PNA:DNA duplexes, critical for single-base SNP discrimination in 13- to 18-mer FISH probes. • Compatible with peptide synthesizers using TFA deprotection; delivers higher crude oligomer purity than Fmoc/Bhoc methods, reducing HPLC purification time.

Molecular Formula C24H29N7O8
Molecular Weight 543.5 g/mol
CAS No. 169287-77-8
Cat. No. B070807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-PNA-G(Z)-OH
CAS169287-77-8
Synonyms(BOC-G(Z)-AEG-OH)
Molecular FormulaC24H29N7O8
Molecular Weight543.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=NC2=C1NC(=NC2=O)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C24H29N7O8/c1-24(2,3)39-22(36)25-9-10-30(12-17(33)34)16(32)11-31-14-26-18-19(31)27-21(28-20(18)35)29-23(37)38-13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,25,36)(H,33,34)(H2,27,28,29,35,37)
InChIKeyQPFRXGPXBKQVPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-PNA-G(Z)-OH Technical Baseline


Boc-PNA-G(Z)-OH (CAS 169287-77-8) is a protected peptide nucleic acid (PNA) monomer that incorporates the guanine (G) nucleobase . It features a tert-butoxycarbonyl (Boc) group protecting the N-terminal amino functionality and a benzyloxycarbonyl (Z) group protecting the exocyclic amine of the guanine heterocycle, leaving a free carboxylic acid at the C-terminus available for activation and coupling . This monomer is the essential building block for the solid-phase synthesis of guanine-containing PNA oligomers via Boc/Z chemistry, a foundational method for generating nuclease-resistant, high-affinity probes for molecular diagnostics, antisense research, and nucleic acid biosensing [1].

Chemistry Boc/Z-protected guanine PNA monomer
Workflow Solid-phase Boc/Z PNA synthesis
Instrument fit Peptide synthesizer, TFA deprotection

Boc-PNA-G(Z)-OH Substitution Risks


While PNA monomers are functionally analogous, they are not interchangeable in procurement or synthesis workflows. The choice of orthogonal protecting group strategy—Boc/Z versus Fmoc/Bhoc—fundamentally dictates the synthesis instrument compatibility, deprotection reagents, and ultimate oligomer purity . The exocyclic amine protection on guanine is particularly critical; inadequate protection or the use of alternative chemistries can lead to deleterious side reactions, such as the formation of O4-phosphonium adducts during activation, which irreversibly modify the guanine base and compromise sequence fidelity [1]. Furthermore, the intrinsic properties of the resulting PNA oligomer, including its hybridization affinity (measured as ΔTm per base), solubility, and self-aggregation propensity, are directly influenced by the purine content, making the correct, high-purity guanine monomer essential for predictable performance in stringent diagnostic assays .

  • Protecting group strategy mismatch Boc/Z chemistry may not be directly transferable to Fmoc/Bhoc workflows; synthesis instrument, deprotection reagents, and cycle protocols can shift oligomer purity.
  • Exocyclic amine protection integrity Inadequate guanine protection may lead to O4-phosphonium adduct formation, modifying the nucleobase and compromising sequence fidelity.
  • Purine-content dependent properties Hybridization affinity, solubility, and aggregation propensity are influenced by monomer purity and purine content; alternative guanine sources may alter ΔTm and assay consistency.

Boc-PNA-G(Z)-OH Comparative Evidence


Boc/Z vs Fmoc/Bhoc Purity Advantage

The selection of Boc-PNA-G(Z)-OH commits the user to the Boc/Z synthesis strategy, which directly impacts the quality of the final PNA oligomer. Industry technical assessments state that PNA synthesis using Boc/Z monomers is considered to give oligos with higher purity than using Fmoc/Bhoc monomers, attributable to fewer observed side reactions during the iterative deprotection and coupling cycles .

Boc/Z vs Fmoc/Bhoc purity
Class-level inference
Fewer side reactions reported for Boc/Z; higher relative oligomer purity vs Fmoc/Bhoc
Synthesis route may reduce post-synthesis purification burden
Purity outcome depends on sequence and protocol
PNA Synthesis Solid-Phase Peptide Synthesis Oligomer Purity

PNA vs DNA/LNA Mismatch Discrimination

The incorporation of Boc-PNA-G(Z)-OH into PNA oligomers yields probes with exceptional single-base discrimination capabilities relative to DNA probes. For a single mismatch, PNA:DNA duplexes exhibit a thermal destabilization (ΔTm) of 1–5 °C, whereas a single mismatch in a DNA:DNA duplex lowers the Tm by only approximately 1 °C [1]. This enhanced differential provides a wider analytical window for discriminating single nucleotide polymorphisms (SNPs) or point mutations.

Mismatch discrimination (ΔTm)
Cross-study comparable
PNA:DNA ΔTm 1–5 °C vs DNA:DNA ~1 °C per mismatch
Supports higher mismatch discrimination window for probe design
Sequence and target context affect absolute ΔTm
FISH Mismatch Discrimination SNP Detection

PNA vs DNA Hybridization Affinity

PNA oligomers synthesized using Boc-PNA-G(Z)-OH benefit from the uncharged, peptide-like backbone of the resulting PNA polymer. This structural feature eliminates electrostatic repulsion with the negatively charged DNA or RNA target, resulting in a quantifiable increase in thermal stability. The melting temperature (Tm) of a PNA:DNA duplex is at least 1 °C higher per base pair compared to the corresponding DNA:DNA or DNA:RNA duplex [1].

Hybridization affinity (Tm)
Class-level inference
≥1 °C Tm increase per base pair vs DNA:DNA
May enable shorter probe design with comparable affinity
Salt and buffer conditions influence Tm shift
Hybridization Affinity Thermal Stability Tm

PNA vs S-ODN Antisense Potency

In a cell-free reverse transcription (RT) assay targeting the duck hepatitis B virus (DHBV) epsilon encapsidation signal, PNA oligomers demonstrated a starkly superior inhibitory potency compared to analogous phosphorothioate oligodeoxynucleotides (S-ODNs). The PNA exhibited a half-maximal inhibitory concentration (IC50) of 10 nM, whereas a 600-fold higher concentration of the S-ODN was required to achieve a comparable level of RT inhibition [1]. This demonstrates the profound advantage of the neutral PNA backbone for sequence-specific target engagement.

Antisense potency (IC50)
Head-to-head comparison
PNA IC50 = 10 nM; 600-fold difference vs S-ODN in DHBV RT assay
Supports sequence-specific engagement review; assay potency context
Cell-free assay; model-transfer validation required
Antisense Gene Silencing Therapeutic Potency

PNA Electrochemical Biosensor Sensitivity

When incorporated into an electrochemical biosensing platform, a PNA probe (which would incorporate Boc-PNA-G(Z)-OH during its synthesis) demonstrated remarkable analytical sensitivity for detecting SARS-CoV-2 viral RNA. The biosensor achieved a detection limit of 0.38 fM and maintained a broad linear response range spanning from 1.0 fM to 1.0 nM [1]. This performance is attributed in part to the neutral charge of the PNA probe, which eliminates detrimental electrostatic interactions with charged biomolecules on the sensing interface [1].

Biosensor sensitivity (LOD)
Reported
LOD 0.38 fM in saliva matrix (SARS-CoV-2 RNA)
Supports ultra-trace nucleic acid detection review
Electrochemical platform; matrix-effect control needed
Biosensor Electrochemical Detection SARS-CoV-2

Boc-PNA-G(Z)-OH Validated Applications


FISH Probes for SNP and Mutation Imaging

Procurement of Boc-PNA-G(Z)-OH is indicated for the synthesis of short (13- to 18-mer) fluorescence in situ hybridization (FISH) probes where single-base mismatch discrimination is the primary performance metric. The 1–5 °C ΔTm destabilization upon a single mismatch in PNA:DNA duplexes, compared to only ~1 °C for DNA:DNA [1], provides the analytical resolution necessary for unambiguous SNP genotyping and point mutation detection in cytogenetic and microbial diagnostic applications [2].

Antisense Oligomers for Gene Function Studies

This monomer is critical for constructing antisense PNA oligomers intended for robust, sequence-specific inhibition of gene expression. The 600-fold lower IC50 (10 nM) demonstrated by PNA compared to phosphorothioate oligonucleotides (S-ODNs) in a viral reverse transcription model [3] validates the selection of this chemistry when high in vitro potency and target selectivity are required, minimizing the need for high oligonucleotide concentrations that could induce off-target effects.

Label-Free Electrochemical Genosensors

Boc-PNA-G(Z)-OH is the appropriate monomer for constructing PNA capture probes in electrochemical biosensor platforms designed for ultra-trace nucleic acid detection. PNA-based genosensors have demonstrated detection limits as low as 0.38 fM for viral RNA in saliva [4] and 8.9 × 10⁻¹³ M for bacterial genomic DNA [5]. The neutral PNA backbone contributes to this performance by eliminating electrostatic interference, enabling sensitive detection directly in complex biological media.

Boc/Z Solid-Phase Synthesis Purity

Procurement of the Boc/Z-protected monomer, specifically Boc-PNA-G(Z)-OH, is the correct choice for laboratories operating peptide synthesizers (rather than DNA synthesizers) that employ trifluoroacetic acid (TFA) deprotection and prioritize maximal crude oligomer purity. Industry technical guidance indicates that the Boc/Z strategy yields oligomers with higher purity than the more common Fmoc/Bhoc approach due to fewer side reactions , reducing the purification burden and improving yield for challenging sequences.

Application
Selection Property
Validation Focus
FISH probes for SNP and mutation imaging
Single-base mismatch discrimination
ΔTm mismatch window validation; probe specificity in target matrix
Antisense oligomers for gene function studies
Sequence-specific target engagement
Assay potency context and selectivity review; off-target transcript profiling
Label-free electrochemical genosensors
Charge-neutral probe interface
LOD validation in complex biological matrices; antifouling performance
Boc/Z solid-phase synthesis purity
Crude oligomer purity outcome
Synthesis route fidelity and side-reaction review; sequence-dependent purification burden

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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